molecular formula C9H11ClO2 B3105064 (2-Chloro-4-ethoxyphenyl)methanol CAS No. 1518882-29-5

(2-Chloro-4-ethoxyphenyl)methanol

Cat. No. B3105064
CAS RN: 1518882-29-5
M. Wt: 186.63 g/mol
InChI Key: FDPXIEDDYWHZJE-UHFFFAOYSA-N
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Description

“(2-Chloro-4-ethoxyphenyl)methanol” is a chemical compound with the CAS Number: 1518882-29-5 . It has a molecular weight of 186.64 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11ClO2/c1-2-12-8-4-3-7 (6-11)9 (10)5-8/h3-5,11H,2,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis of Pharmacologically Valuable Products

(2-Chloro-4-ethoxyphenyl)methanol serves as a precursor in the synthesis of pharmacologically valuable products. A notable application includes its role in the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, which is a versatile fine chemistry intermediate used in various pharmacological formulations, such as L-carnitine. This synthesis is achieved through asymmetric hydrogenation, indicating the compound's importance in producing optically pure pharmaceutical intermediates (Kluson et al., 2019).

Facilitation in Organic Synthesis

The compound plays a crucial role in facilitating organic synthesis processes. For instance, it is involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals and medicinal compounds. This showcases its versatility and utility in creating complex organic structures, essential in various scientific applications (Ghelfi et al., 2003).

Enantiomerically Pure Compound Synthesis

The molecule is also instrumental in synthesizing enantiomerically pure compounds. An example includes the facile synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, highlighting its significance in producing compounds with high enantiomeric purities and determined absolute configurations. Such precision is crucial in the pharmaceutical industry, where the configuration of molecules can significantly affect drug efficacy and safety (Shuo Zhang et al., 2014).

Photoreorganization in Chemical Synthesis

It is also used in photo-reorganization processes to synthesize complex organic compounds. For example, its derivatives are involved in forming angular pentacyclic compounds, demonstrating its utility in photochemical studies and the synthesis of new organic scaffolds. Such applications are pivotal in developing novel materials and chemicals with specific desired properties (Aarti Dalal et al., 2017).

Catalytic and Chemical Reaction Applications

Furthermore, the compound finds application in various catalytic and chemical reactions. This includes its role in ligand exchange reactions and its involvement in probing the surface sites of nanocrystals via methanol adsorption and desorption. These applications underline its importance in fundamental chemical research and its potential in catalysis and material science (Klausmeyer et al., 2003) (Zili Wu et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

(2-chloro-4-ethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPXIEDDYWHZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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